molecular formula C17H18N2O3 B3981899 4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide

4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B3981899
M. Wt: 298.34 g/mol
InChI Key: RLYVZXDUWJORPA-UHFFFAOYSA-N
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Description

4-isopropyl-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as IMD-0354, which is a selective inhibitor of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and apoptosis. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

IMD-0354 is a selective inhibitor of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immunity, and apoptosis. Inhibition of NF-κB signaling by IMD-0354 prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of its downstream target genes.
Biochemical and Physiological Effects:
IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. Additionally, IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of IMD-0354 is its selectivity for NF-κB signaling, which reduces the potential for off-target effects. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents. However, one of the limitations of IMD-0354 is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.

Future Directions

For the research on IMD-0354 include the development of more potent and selective inhibitors of NF-κB signaling, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Additionally, the mechanisms underlying the anticancer activity of IMD-0354 and its potential interactions with other signaling pathways should be further investigated.

Scientific Research Applications

IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB signaling plays a crucial role in the promotion of tumor growth and survival. Inhibition of NF-κB signaling by IMD-0354 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Additionally, IMD-0354 has been shown to enhance the anticancer activity of various chemotherapeutic agents.
In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, NF-κB signaling plays a crucial role in the regulation of inflammation. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce inflammation and ameliorate disease symptoms in animal models of autoimmune disorders.
Inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are also characterized by the activation of NF-κB signaling. Inhibition of NF-κB signaling by IMD-0354 has been shown to reduce airway inflammation and improve lung function in animal models of asthma and COPD.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11(2)13-4-6-14(7-5-13)17(20)18-16-9-8-15(19(21)22)10-12(16)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYVZXDUWJORPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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